Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes an oxane ring, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is often carried out in an anhydrous solvent such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other standard techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different amine and oxide forms, which can be further utilized in research and development .
Scientific Research Applications
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-3-(oxan-2-yl)propanoate hydrochloride can be compared with similar compounds such as:
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound has a similar structure but includes an indole ring instead of an oxane ring.
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride: This compound has a different substitution pattern on the oxane ring.
The uniqueness of this compound lies in its specific oxane ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20ClNO3 |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
ethyl 2-amino-3-(oxan-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8;/h8-9H,2-7,11H2,1H3;1H |
InChI Key |
DMXKPBRDGPWQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCCCO1)N.Cl |
Origin of Product |
United States |
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